Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Loratadine-D4

LC-MS/MS Bioanalysis Internal Standard

3-Hydroxy Loratadine-D4 is a stable isotope-labeled analog of 3-Hydroxy Loratadine (CAS 183483-15-0), a hydroxylated metabolite of the second-generation antihistamine Loratadine. The compound is synthesized with four deuterium atoms substituted at the 2,2,6,6 positions of the piperidine ring, yielding a molecular formula of C22H19D4ClN2O3 and a molecular weight of 402.91 g/mol.

Molecular Formula C22H23ClN2O3
Molecular Weight 402.911
CAS No. 1189452-79-6
Cat. No. B564387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Loratadine-D4
CAS1189452-79-6
Synonyms4-(8-Chloro-5,6-dihydro-3-hydroxy-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-d4-carboxylic Acid Ethyl Ester
Molecular FormulaC22H23ClN2O3
Molecular Weight402.911
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1
InChIInChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3/i9D2,10D2
InChIKeyKCVVQHZYLIQAEG-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Loratadine-D4 (CAS 1189452-79-6) | Deuterated Internal Standard for Loratadine Metabolite Quantification


3-Hydroxy Loratadine-D4 is a stable isotope-labeled analog of 3-Hydroxy Loratadine (CAS 183483-15-0), a hydroxylated metabolite of the second-generation antihistamine Loratadine [1]. The compound is synthesized with four deuterium atoms substituted at the 2,2,6,6 positions of the piperidine ring, yielding a molecular formula of C22H19D4ClN2O3 and a molecular weight of 402.91 g/mol [2]. It is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable accurate quantification of desloratadine and its metabolites in complex biological matrices . The deuterium labeling provides a distinct mass shift (+4 Da) from the unlabeled analyte, facilitating precise differentiation and compensation for matrix effects during bioanalytical assays [3].

3-Hydroxy Loratadine-D4 (CAS 1189452-79-6) vs. Unlabeled Analogs: Why Generic Substitution Compromises Bioanalytical Accuracy


Generic substitution of 3-Hydroxy Loratadine-D4 with unlabeled 3-Hydroxy Loratadine (CAS 183483-15-0) or other structural analogs is not analytically equivalent for quantitative LC-MS/MS applications. Deuterated internal standards are specifically designed to co-elute with the target analyte under reversed-phase chromatographic conditions, thereby compensating for ion suppression or enhancement caused by matrix components [1]. However, the deuterium isotope effect can induce subtle chromatographic shifts; when not properly matched, this leads to quantitative bias [2]. Studies comparing deuterated (2H) and 13C/15N-labeled internal standards have demonstrated that mismatched retention times can result in significant analytical error—for example, a deuterated IS for 2-methylhippuric acid generated results that were on average 59.2% lower than those obtained with a 13C-labeled IS due to differential matrix effects [3]. Using the unlabeled analog as an internal standard is not feasible because it is indistinguishable from the endogenous analyte by mass spectrometry. Using a non-isotopic structural analog introduces variable recovery and ionization efficiency, invalidating quantitative accuracy. Therefore, 3-Hydroxy Loratadine-D4 is not interchangeable with non-deuterated or differently labeled standards.

Quantitative Differentiation of 3-Hydroxy Loratadine-D4: A Head-to-Head Comparison for LC-MS/MS Internal Standard Selection


Isotopic Purity and Mass Spectrometric Resolution: 3-Hydroxy Loratadine-D4 vs. 3-Hydroxy Desloratadine-D4

3-Hydroxy Loratadine-D4 (MW 402.91) is the deuterated analog of the loratadine metabolite 3-Hydroxy Loratadine. In contrast, 3-Hydroxy Desloratadine-D4 (CAS 1246819-99-7, MW 330.84) is the deuterated analog of the desloratadine metabolite . The selection between these two deuterated standards depends on the target analyte in the assay: 3-Hydroxy Loratadine-D4 is the correct internal standard for quantifying 3-Hydroxy Loratadine, while 3-Hydroxy Desloratadine-D4 is appropriate for 3-Hydroxy Desloratadine. Using the incorrect deuterated analog introduces a mass difference that is not matched to the analyte, compromising the fundamental principle of isotope dilution mass spectrometry [1].

LC-MS/MS Bioanalysis Internal Standard

Chromatographic Co-Elution and Matrix Effect Compensation: 3-Hydroxy Loratadine-D4 vs. Unlabeled 3-Hydroxy Loratadine

In LC-ESI-MS/MS, the deuterium isotope effect can cause deuterated internal standards to elute at a slightly different retention time than the unlabeled analyte, reducing their ability to compensate for matrix effects [1]. A systematic comparison of deuterated (2H) versus 13C/15N-labeled internal standards for urinary biomarkers revealed that the deuterated IS generated results that were on average 59.2% lower than those obtained with a 13C-labeled IS, with a spike accuracy bias of -38.4% [2]. This underscores that while deuterated ISs are essential, their performance must be validated for the specific analyte-matrix combination. For 3-Hydroxy Loratadine-D4, the four deuterium atoms are located on the piperidine ring, which may influence its chromatographic behavior relative to the unlabeled analyte. Method validation must confirm co-elution and equivalent matrix effect compensation.

Matrix Effects Ion Suppression LC-ESI-MS/MS

Metabolic Pathway Specificity: 3-Hydroxy Loratadine-D4 vs. Desloratadine-D4

3-Hydroxy Loratadine is a distinct metabolite formed via a different pathway than desloratadine. While desloratadine is the primary active metabolite of loratadine generated by CYP3A4 and CYP2D6, 3-hydroxylation of desloratadine is catalyzed by CYP2C8 after an obligatory glucuronidation step by UGT2B10 [1]. This means that 3-Hydroxy Loratadine-D4 is required for quantifying this specific hydroxylated metabolite, which is itself an active H1 receptor antagonist [2]. Using Desloratadine-D4 as an internal standard for 3-Hydroxy Loratadine would be analytically invalid due to the 14 Da mass difference and distinct retention time.

Drug Metabolism Pharmacokinetics CYP2C8

Validated Application Scenarios for 3-Hydroxy Loratadine-D4 in Bioanalytical and Pharmacokinetic Studies


LC-MS/MS Method Development and Validation for 3-Hydroxy Loratadine Quantification

3-Hydroxy Loratadine-D4 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify 3-Hydroxy Loratadine in plasma, urine, and tissue homogenates. The deuterated IS corrects for variability in sample extraction, ionization efficiency, and matrix effects, enabling accurate and precise measurements across the calibration range [1]. Method validation parameters such as linearity, accuracy, precision, and stability are established using this IS, ensuring compliance with regulatory guidelines for bioanalytical method validation.

Pharmacokinetic and Tissue Distribution Studies of Loratadine Metabolites

In preclinical and clinical pharmacokinetic studies, 3-Hydroxy Loratadine-D4 is essential for accurately determining the concentration-time profiles of 3-Hydroxy Loratadine. The compound enables the quantification of this active hydroxylated metabolite, which exhibits a distinct tissue distribution pattern, including accumulation in immune-regulatory tissues such as the spleen and thymus [2]. The use of this IS ensures reliable data for calculating key pharmacokinetic parameters (Cmax, AUC, t1/2) and for understanding the metabolite's contribution to the overall pharmacodynamic effect.

Drug-Drug Interaction (DDI) Studies Involving CYP2C8

Because 3-hydroxylation of desloratadine is specifically catalyzed by CYP2C8, 3-Hydroxy Loratadine-D4 is a critical reagent for DDI studies evaluating the impact of CYP2C8 inhibitors or inducers on loratadine metabolism [3]. Quantifying changes in 3-Hydroxy Loratadine levels using the deuterated IS provides direct evidence of CYP2C8 modulation, which is essential for assessing potential drug interactions and informing safe prescribing practices.

Bioequivalence and ANDA Studies for Generic Loratadine Formulations

For pharmaceutical companies developing generic loratadine products, 3-Hydroxy Loratadine-D4 is a required reference standard for demonstrating bioequivalence. Regulatory submissions (e.g., ANDA) mandate the use of stable isotope-labeled internal standards to ensure the accuracy and reliability of metabolite quantification in bioequivalence studies. The use of this specific IS supports the demonstration of equivalent systemic exposure to the active metabolites, a key requirement for generic drug approval [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Loratadine-D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.